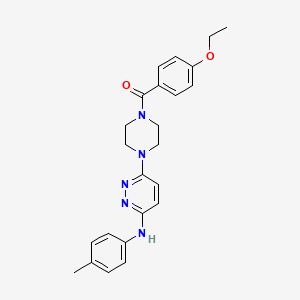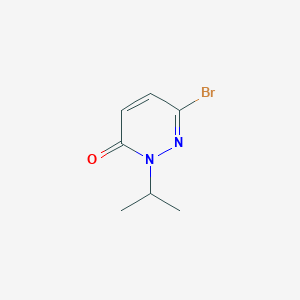
Tris(4-(1H-imidazol-1-yl)phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-(1H-imidazol-1-yl)phenyl)amine is a chemical compound with the CAS number 1258947-79-3 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized via the quaternization reaction using a tripodal flexible ligand and 1,4-bis (bromomethyl) benzene to form a semi-rigid structure . It has also been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Molecular Structure Analysis
The molecular weight of Tris(4-(1H-imidazol-1-yl)phenyl)amine is 443.51 . Its molecular formula is C27H21N7 .Chemical Reactions Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine has been used in the synthesis of a new Co (II)-based coordination polymer . It has also been used in the synthesis of ImCOP, a cationic organic polymer .Physical And Chemical Properties Analysis
Tris(4-(1H-imidazol-1-yl)phenyl)amine has a density of 1.3±0.1 g/cm3 . Its boiling point is 720.0±55.0 °C at 760 mmHg . The flash point is 389.2±31.5 °C .Applications De Recherche Scientifique
Coordination Chemistry and Crystal Engineering
TIPA’s unique molecular structure, which includes three imidazole-functionalized phenyl rings, makes it an excellent ligand for coordination chemistry. Researchers have synthesized coordination polymers and metal-organic frameworks (MOFs) incorporating TIPA. These materials exhibit diverse properties, such as luminescence, magnetism, and gas adsorption. The crystal structure of TIPA-based compounds provides insights into their assembly and properties .
Photocatalysis and Light-Harvesting Materials
TIPA’s π-conjugated system and imidazole moieties contribute to its light-absorbing capabilities. As a result, TIPA has been explored as a potential photocatalyst for organic transformations and water splitting. Additionally, researchers have incorporated TIPA into coordination polymers for photocatalytic applications. Its ability to harvest light efficiently makes it a promising candidate for solar energy conversion .
Electron Transport in Perovskite Solar Cells
In the realm of organic electronics, TIPA plays a crucial role as an n-type interlayer material in perovskite solar cells. By introducing TIPA or related derivatives, researchers enhance electron transport across the device, leading to improved efficiency and stability. TIPA’s electron-accepting properties facilitate charge separation and collection within the solar cell structure .
Redox-Active Linker in Coordination Frameworks
TIPA’s redox activity stems from its imidazole groups. Researchers have successfully incorporated TIPA into Mn(II)/Cu(II)-based coordination frameworks. In situ spectroelectrochemistry studies have provided valuable insights into its redox behavior. These frameworks exhibit interesting electronic and magnetic properties, making them relevant for applications in sensors, catalysis, and molecular electronics .
Supramolecular Chemistry and Host-Guest Interactions
TIPA’s ability to form hydrogen bonds and π-π stacking interactions contributes to its role in supramolecular chemistry. Researchers have designed host-guest systems using TIPA as a host molecule. These systems can encapsulate guest molecules, leading to applications in drug delivery, molecular recognition, and sensing .
Organic Light-Emitting Diodes (OLEDs)
While TIPA itself is not commonly used in OLEDs, its structural motifs inspire the design of OLED materials. By modifying TIPA’s core structure, researchers create derivatives with enhanced luminescent properties. These derivatives serve as emitters, transport materials, or hole-blocking layers in OLED devices .
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can act as ligands, binding to various targets and influencing their function .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (7200±550 °C at 760 mmHg), and molecular weight (443503) can influence its bioavailability .
Result of Action
It’s known that imidazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Tris(4-(1H-imidazol-1-yl)phenyl)amine can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . Additionally, its safety data sheet suggests handling in a well-ventilated place and avoiding formation of dust and aerosols .
Safety and Hazards
Orientations Futures
Tris(4-(1H-imidazol-1-yl)phenyl)amine has been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks, indicating potential applications in the field of materials science . It has also been used in the synthesis of a cationic organic polymer, suggesting potential applications in the field of polymer science .
Propriétés
IUPAC Name |
4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCQSZBEIDWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-(1H-imidazol-1-yl)phenyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)
![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)
![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)
![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)
![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)
